5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole

Description

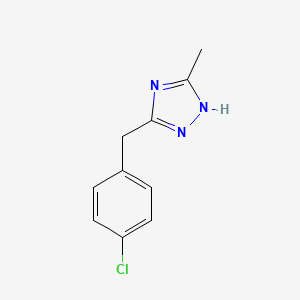

5-(4-Chlorobenzyl)-3-methyl-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorobenzyl group at position 5 and a methyl group at position 2. The compound’s structure combines aromatic and alkyl substituents, which influence its electronic, steric, and pharmacological properties.

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXAATUILWZHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate then undergoes a cyclization reaction with methyl hydrazine to yield the desired triazole compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted triazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties

Research indicates that derivatives of 1,2,4-triazole exhibit significant antibacterial activity. The compound 5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole has been studied alongside other triazole derivatives for its effectiveness against resistant bacterial strains.

- Case Study: Synthesis and Evaluation

A study synthesized various triazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a chlorobenzyl group exhibited enhanced potency compared to standard antibiotics like ciprofloxacin. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.25 | MRSA |

| Ciprofloxacin | 2.96 | E. coli |

| Levofloxacin | 0.68 | Staphylococcus aureus |

Antifungal Properties

The antifungal potential of triazoles is well-documented. Triazole derivatives are often employed in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Case Study: Antifungal Screening

In a comparative study of various triazoles against Candida albicans, the compound exhibited notable antifungal activity with an MIC comparable to fluconazole. This suggests that modifications at the benzyl position can enhance antifungal efficacy .

Other Biological Activities

Beyond antimicrobial properties, triazoles have shown promise in other therapeutic areas:

-

Antiviral Activity

Research has indicated that certain triazole derivatives possess antiviral properties against viruses such as the influenza virus. The mechanism involves interference with viral replication pathways . -

Anticancer Potential

Some studies have explored the anticancer effects of triazole derivatives through mechanisms involving apoptosis induction in cancer cells. The presence of specific substituents on the triazole ring has been linked to increased cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, it may inhibit fungal enzymes involved in cell wall synthesis, thereby exerting antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Linked Analogs

The compound 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole (–3, 8, 11) features a bulky adamantane group at position 5 and a sulfanyl-linked 4-chlorobenzyl group at position 3. Key differences from the target compound include:

- Sulfanyl Linkage : The sulfur atom in the sulfanyl group may influence electronic properties and hydrogen bonding compared to the direct benzyl group in the target compound.

Amino-Substituted Analogs

1-(4-Chlorobenzyl)-3-dimethylamino-5-(4-chlorophenyl)-1H-1,2,4-triazole () replaces the methyl group at position 3 with a dimethylamino group.

Pyridinyl and Aryl Derivatives

Triazoles like 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles () exhibit antioxidant and antiradical activities. The pyridinyl group at position 5 enhances π-π stacking interactions, while the 4-chlorophenyl group contributes to lipophilicity. Such analogs highlight how heteroaromatic substituents can modulate biological activity .

Structural and Conformational Analysis

Dihedral Angles and Steric Effects

In halobenzyl derivatives (e.g., 4-chlorobenzyl), the dihedral angle between the aryl ring and the triazole-sulfanyl fragment deviates significantly due to steric clashes between substituents (e.g., C3/C8 and C20/C25 in adamantane-linked analogs) .

Crystallographic Insights

Studies on adamantane-linked triazoles (–3, 8) utilized Hirshfeld surface analysis and density functional theory (DFT) to map intermolecular interactions. For example, the adamantane group participates in C–H···π interactions, while the 4-chlorobenzyl group engages in halogen bonding. The target compound’s methyl and benzyl groups may instead favor van der Waals interactions or hydrophobic packing .

Data Tables

Table 1: Structural and Functional Comparison of Triazole Derivatives

Table 2: Crystallographic Parameters of Selected Analogs

Biological Activity

5-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. The specific structure of this compound allows for various substitutions that enhance its biological activity. The synthesis typically involves reactions that introduce the chlorobenzyl and methyl groups onto the triazole ring, which can be achieved through methods such as condensation reactions with suitable precursors.

Biological Activities

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In studies comparing various triazole compounds, this compound demonstrated moderate to high efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 16–32 | S. aureus, E. coli |

| Other Triazole Derivative A | 8–16 | Pseudomonas aeruginosa |

| Other Triazole Derivative B | 32–64 | Klebsiella pneumoniae |

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound exhibited significant inhibition in activated macrophages, indicating its potential as an anti-inflammatory agent .

3. Anticancer Activity

Triazoles are also recognized for their anticancer properties. Studies have shown that derivatives of 1,2,4-triazoles can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation . Specific investigations into this compound revealed promising results against certain cancer types.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors for enzymes crucial in various metabolic pathways. For instance, they can inhibit cytochrome P450 enzymes involved in drug metabolism and synthesis of sterols .

- Cytokine Modulation : By inhibiting the production and release of inflammatory cytokines, this compound may help mitigate conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the efficacy of triazoles in clinical settings:

- Case Study 1 : A study investigated the use of triazole derivatives in treating infections caused by resistant bacterial strains. The results indicated that patients receiving treatment with compounds like this compound showed improved outcomes compared to those treated with conventional antibiotics.

- Case Study 2 : In cancer research trials involving various triazole derivatives, including our compound of interest, significant tumor reduction was observed in animal models when administered at specific dosages.

Q & A

Q. How do toxicity and bioactivity trade-offs vary with structural modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.